N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
Description
This compound features a 1,6-dihydropyrimidin-6-one core substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 5 and 4, respectively. The pyrimidinone ring is linked via a sulfanyl (-S-) bridge to an acetamide group, which is further attached to a 2-chloro-5-(trifluoromethyl)phenyl aromatic ring.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O2S/c1-3-10-8(2)21-15(23-14(10)25)26-7-13(24)22-12-6-9(16(18,19)20)4-5-11(12)17/h4-6H,3,7H2,1-2H3,(H,22,24)(H,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRFUSXOPXFQTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential.
Chemical Structure and Properties
The compound has the molecular formula and features a complex structure that includes a chloro-trifluoromethyl phenyl group and a dihydropyrimidine moiety. Its unique structure may contribute to its biological effects.
Research indicates that compounds with similar structures often act as inhibitors of various enzymes or receptors. For example, the presence of the trifluoromethyl group can enhance lipophilicity, potentially increasing membrane permeability and bioavailability. In the context of antiviral activity, compounds designed to inhibit reverse transcriptase have shown promising results.
Biological Activity Overview
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Antiviral Activity :
- Compounds structurally related to this compound have been reported to exhibit significant antiviral activity against HIV and HCV. For instance, non-nucleoside reverse transcriptase inhibitors (NNRTIs) have demonstrated effective inhibition of wild-type and resistant strains of HIV with EC50 values in the nanomolar range .
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Antimicrobial Activity :
- The compound's potential as an antimicrobial agent has been explored, with some derivatives showing efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
- Cytotoxicity and Selectivity :
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound:
- Absorption : The lipophilic nature due to trifluoromethyl substitution may enhance oral bioavailability.
- Metabolism : Compounds with similar structures are often metabolized by liver enzymes; however, specific metabolic pathways for this compound require further investigation.
- Excretion : Understanding the excretion route is essential for assessing potential toxicity.
Case Studies
Several studies have investigated compounds similar to this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Thieno[2,3-d]pyrimidinone Analog
A closely related compound, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide, replaces the dihydropyrimidinone core with a thieno[2,3-d]pyrimidinone system. However, the sulfur atom in the thiophene could introduce metabolic liabilities compared to the parent structure .
Sulfonyl-Substituted Pyrimidinone
Another analog, 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-oxo-1,4-dihydro-2-pyrimidinyl}sulfanyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide, features a sulfonyl (-SO₂-) group instead of the sulfanyl (-S-) linker. The cyclohexenylethyl substituent introduces steric bulk, which may affect membrane permeability .
Substituent Variations in Acetamide Derivatives
Triazole-Linked Analogs
Compounds like N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (CAS: 571949-21-8) replace the pyrimidinone core with a 1,2,4-triazole ring. Triazoles are known for hydrogen-bonding capabilities, which could improve target affinity but may alter solubility profiles. The pyridine substitution in this analog also introduces a basic nitrogen, affecting pH-dependent solubility .
Pesticide-Related Acetamides
In pesticide applications, N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (oxadixyl) shares the acetamide backbone but incorporates an oxazolidinone ring. The methoxy (-OCH₃) and dimethylphenyl groups optimize herbicidal activity, but the absence of a sulfanyl bridge reduces thiol-mediated reactivity compared to the target compound .
Comparative Analysis of Key Properties
Research Findings and Implications
- Synthetic Feasibility: The sulfanyl bridge in the target compound allows for modular synthesis via nucleophilic substitution, contrasting with the more complex routes required for triazole or oxazolidinone analogs .
- Agrochemical Potential: The trifluoromethyl group aligns with trends in modern pesticides, offering resistance to environmental degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
